5-(3-Methylbutyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(3-Methylbutyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylbutyl)pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. The reaction conditions often include heating under reflux with sodium methoxide (MeONa) in butanol (BuOH). The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylbutyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(3-Methylbutyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It may serve as a precursor for the development of pharmaceutical agents with antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Methylbutyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, derivatives of pyrimidines have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound has a similar pyrimidine core but with different substituents.
Pyrido[2,3-d]pyrimidin-7-one: Another similar compound with variations in the position of functional groups.
Pyrimidino[4,5-d][1,3]oxazine: A related compound with an additional fused ring structure.
Uniqueness
5-(3-Methylbutyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the 3-methylbutyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
61480-73-7 |
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Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-(3-methylbutyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)3-4-7-5-10-9(13)11-8(7)12/h5-6H,3-4H2,1-2H3,(H2,10,11,12,13) |
InChI Key |
IMSNTQQZHSWTBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=CNC(=O)NC1=O |
Origin of Product |
United States |
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